molecular formula C21H25N3O3 B2661287 N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-95-8

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No.: B2661287
CAS No.: 400087-95-8
M. Wt: 367.449
InChI Key: FPGKXVOLNIYRFB-WSDLNYQXSA-N
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Description

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethylphenyl groups and a methoxyimino functional group attached to a malonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide typically involves the following steps:

    Formation of the Malonamide Backbone: The initial step involves the preparation of the malonamide backbone through the reaction of malonic acid derivatives with appropriate amines under controlled conditions.

    Introduction of 2,4-Dimethylphenyl Groups: The 2,4-dimethylphenyl groups are introduced via a substitution reaction, where the malonamide backbone reacts with 2,4-dimethylphenyl halides in the presence of a base.

    Addition of Methoxyimino Group: The final step involves the addition of the methoxyimino group through a condensation reaction with methoxyamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with molecular targets through its functional groups. The methoxyimino group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~3~-bis(2,4-dimethylphenyl)malonamide: Lacks the methoxyimino group, resulting in different chemical properties.

    N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(hydroxyimino)methyl]malonamide: Contains a hydroxyimino group instead of a methoxyimino group, affecting its reactivity and interactions.

Uniqueness

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N,N'-bis(2,4-dimethylphenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)23-20(25)17(12-22-27-5)21(26)24-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGKXVOLNIYRFB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C=NOC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(/C=N/OC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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